Boc-His(pi-Bom)-OH
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Overview
Description
Boc-His(pi-Bom)-OH, also known as N-alpha-Boc-N-pi-benzyloxymethyl-L-histidine, is a derivative of the amino acid histidine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a benzyloxymethyl (Bom) group attached to the histidine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-His(pi-Bom)-OH typically involves the protection of the histidine molecule with Boc and Bom groups. The process begins with the protection of the amino group of histidine using the Boc group. This is followed by the protection of the imidazole ring of histidine with the Bom group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-His(pi-Bom)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Bom protective groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Common Reagents and Conditions
Deprotection Reagents: Trifluoroacetic acid (TFA) for Boc group removal and hydrogenation for Bom group removal.
Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) and uronium salts like HATU.
Major Products Formed
The major products formed from these reactions include deprotected histidine derivatives and peptide chains with this compound incorporated into their sequence.
Scientific Research Applications
Boc-His(pi-Bom)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of Boc-His(pi-Bom)-OH primarily involves its role as a protected histidine derivative in peptide synthesis. The Boc and Bom groups protect the reactive sites of histidine, allowing for selective reactions at other sites. Upon deprotection, the histidine residue can participate in various biochemical processes, including enzyme catalysis and metal ion coordination.
Comparison with Similar Compounds
Similar Compounds
Boc-His(3-Bom)-OMe HCl: A similar compound with a methoxy group instead of a hydroxyl group.
Boc-His(3-Bom)-Osu: A similar compound with an N-hydroxysuccinimide ester group.
Uniqueness
Boc-His(pi-Bom)-OH is unique due to its specific protective groups, which provide stability and selectivity during peptide synthesis. The combination of Boc and Bom groups allows for efficient protection and deprotection, making it a valuable tool in synthetic chemistry.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-19(2,3)27-18(25)21-16(17(23)24)9-15-10-20-12-22(15)13-26-11-14-7-5-4-6-8-14/h4-8,10,12,16H,9,11,13H2,1-3H3,(H,21,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVKZCHCZSFTOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79950-65-5 |
Source
|
Record name | Boc-L-Histidine(Benzyloxymethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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